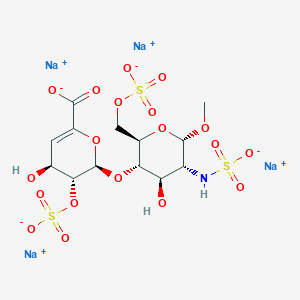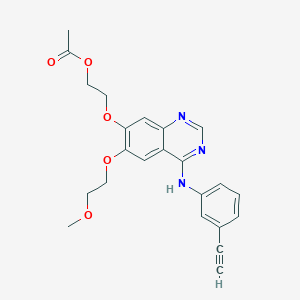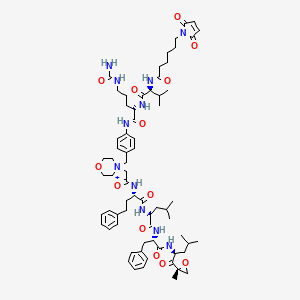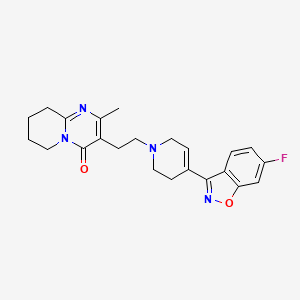
3,6-Dihydro Risperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro Risperidone is a derivative of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism . It belongs to the chemical class of benzisoxazole derivatives and is known for its high affinity for serotonin and dopamine receptors .
Preparation Methods
The synthesis of 3,6-Dihydro Risperidone involves the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This reaction is typically carried out in dimethylformamide (DMF) under basic conditions using sodium carbonate or potassium carbonate with a catalytic amount of potassium iodide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
3,6-Dihydro Risperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
3,6-Dihydro Risperidone has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of new benzisoxazole derivatives.
Biology: It serves as a tool to study the interactions of serotonin and dopamine receptors.
Medicine: It is investigated for its potential therapeutic effects in treating various psychiatric disorders.
Industry: It is used in the development of new antipsychotic medications
Mechanism of Action
3,6-Dihydro Risperidone exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the overactivity of dopaminergic and serotonergic pathways in the brain, which is associated with symptoms of schizophrenia and mood disorders . Additionally, it has a high affinity for alpha-adrenergic and histaminergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
3,6-Dihydro Risperidone is compared with other atypical antipsychotics such as:
Aripiprazole: Known for its partial agonist activity at dopamine D2 receptors.
Olanzapine: Has a broader receptor profile, including muscarinic receptors.
Quetiapine: Known for its sedative properties due to its high affinity for histamine receptors
These comparisons highlight the unique receptor binding profile of this compound, making it a valuable compound in the treatment of psychiatric disorders.
Properties
Molecular Formula |
C23H25FN4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H25FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-7,14H,2-4,8-13H2,1H3 |
InChI Key |
LQUBQYIPKDKBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(=CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
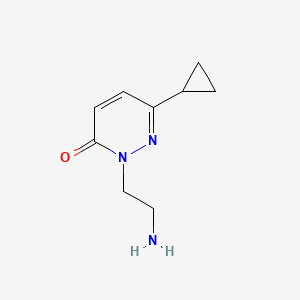

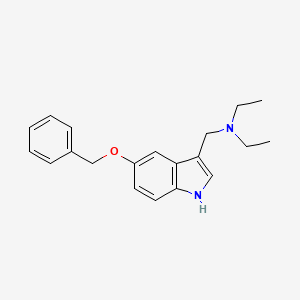
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
